molecular formula C20H23N5OS B2637260 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034373-47-0

2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No.: B2637260
CAS No.: 2034373-47-0
M. Wt: 381.5
InChI Key: BUHIUQFRXAGURI-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic organic compound featuring a pyrazole core linked to a phenylacetamide framework via a methylene bridge. The pyrazole ring is substituted with a methyl group at the N1-position and a pyrazine ring at the C3-position, while the phenyl ring is functionalized with an isopropylthio ether group. This specific molecular architecture, incorporating nitrogen-rich heterocycles like pyrazole and pyrazine, is of significant interest in medicinal chemistry and drug discovery. Heterocycles such as pyrazole are recognized as privileged scaffolds in pharmacology and are present in several FDA-approved drugs . Pyrazine derivatives are also commonly explored for their biological activities. The inclusion of a thioether group can influence the compound's electronic properties and metabolic stability. While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable intermediate or candidate for screening against various biological targets. Researchers may find it useful in developing novel therapeutic agents, particularly in areas where related pyrazole and acetamide derivatives have shown promise, such as oncology and inflammation . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14(2)27-17-6-4-15(5-7-17)10-20(26)23-12-16-11-18(24-25(16)3)19-13-21-8-9-22-19/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHIUQFRXAGURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(isopropylthio)benzaldehyde, followed by the formation of the pyrazole and pyrazine rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or pyrazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of phenylacetamides, similar to the compound , exhibit anticonvulsant properties. A study demonstrated that modifications in the amide structure can enhance the efficacy against seizures in animal models. These compounds were evaluated using standard tests such as maximal electroshock (MES) and pentylenetetrazole-induced seizures .

Anticancer Potential

Compounds containing pyrazole and thioether functionalities are being investigated for their anticancer properties. The presence of these groups may contribute to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Research has shown that certain pyrazole derivatives can effectively target cancerous cells by disrupting cellular signaling pathways involved in tumor growth .

Case Study 1: Anticonvulsant Evaluation

In a study published in Pharmacology, researchers synthesized several derivatives based on the structure of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide. These compounds were subjected to rigorous testing for anticonvulsant activity. The results indicated that specific structural modifications significantly enhanced activity in MES and pentylenetetrazole models .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on evaluating the cytotoxic effects of related pyrazole compounds on various cancer cell lines. The study highlighted that compounds similar to 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide exhibited selective toxicity towards breast cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-(4-(pyrimidin-4-ylamino)phenyl)acetamide derivatives

  • Example: 2-(4-(6-(3-(Pyrrolidin-1-yl)propylamino)pyrimidin-4-ylamino)phenyl)-N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide (13d, MW: 491.26 g/mol) .

2-{[4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide

  • Structure : Features a triazole-thioether linker instead of a pyrazole-methyl group. The pyrazine ring is retained, but the isopropyl group is attached to a phenyl ring rather than a sulfur atom .
  • Comparison : The triazole ring may confer metabolic stability, while the thioether linkage in the target compound could improve solubility.

Pharmacological Analogues

N-(3-(tert-butyl)-1-(2-morpholinoethyl)-1H-pyrazol-5-yl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4c)

  • Activity : Exhibits pan-Tropomyosin Receptor Kinase (TRK) inhibition, a target in oncology .
  • The target compound’s isopropylthio group may offer a unique hydrophobic interaction profile.

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41)

  • Activity : Demonstrates antimicrobial properties, attributed to the thiazole-pyrazole scaffold .
  • Comparison : The absence of a thiazole ring in the target compound may reduce antibacterial efficacy but lower cytotoxicity.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound ~435.5 (calculated) Pyrazin-2-yl, isopropylthio, pyrazole Not reported
2-(4-(6-(Pyrrolidin-1-yl)pyrimidin-4-ylamino)phenyl)-N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide 491.26 Pyrimidine, tert-butyl Kinase inhibition
2-{[4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 438.5 Triazole, pyrazine, isopropylphenyl Not reported
N-(3-(tert-butyl)-1-(2-morpholinoethyl)-1H-pyrazol-5-yl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide ~650 (estimated) Thienopyrimidine, morpholinoethyl TRK inhibition
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ~408 (estimated) Thiazole, phenylpyrazole Antimicrobial

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide , identified by its CAS number 2034373-47-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC20_{20}H23_{23}N5_{5}OS
Molecular Weight381.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include various enzymes and receptors. The presence of the isopropylthio and pyrazinyl groups enhances its binding affinity, potentially modulating the activity of proteins involved in critical biological pathways.

Antiviral Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been linked to antiviral activity against β-coronaviruses . This suggests that compounds incorporating similar moieties may also exhibit antiviral properties, warranting further investigation into their effectiveness against viral pathogens.

Case Studies

  • Anticonvulsant Activity : A study on related compounds demonstrated significant anticonvulsant effects in animal models. Compounds were evaluated for their protective effects in seizure models, showing promising results at various dosages .
  • Metabolic Stability : Research on bioisosteric replacements within similar compounds highlighted improvements in metabolic stability while maintaining potency . Such findings indicate that modifications to the acetamide group could enhance the pharmacokinetic profile of the compound.

Synthesis and Evaluation

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the isopropylthio group through reactions with suitable phenolic derivatives.
  • Introduction of the pyrazinyl group via cyclization reactions involving appropriate precursors.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in substituents can significantly affect biological activity:

CompoundActivity TypeObservations
2-(4-(methylthio)phenyl)-N-(thiazol-2-yl)acetamideAntimicrobialEffective against various pathogens
2-(4-(isopropylthio)phenyl)-N-(imidazol-2-yl)acetamideAntiviralPotential antiviral properties observed

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions, focusing on coupling the pyrazine-pyrazole core with the isopropylthiophenyl-acetamide moiety. Key steps include:

  • Cyclocondensation : Pyrazole rings are synthesized via cyclization of hydrazides or amidrazones with diketones or ketones under reflux conditions .
  • Thioether linkage formation : The isopropylthio group is introduced via nucleophilic substitution using isopropylthiol and a halogenated precursor (e.g., 4-chlorophenyl derivatives) .
  • Amide coupling : The final acetamide bond is formed using carbodiimide coupling agents (e.g., EDCI) or direct condensation in the presence of pyridine and zeolite catalysts to enhance efficiency .

Advanced: How can computational methods optimize its synthesis?

Answer:
Quantum chemical calculations and reaction path searches (e.g., density functional theory, DFT) can predict transition states and energetics for critical steps like cyclization or coupling. For example:

  • Reaction Design : ICReDD’s approach combines computational screening of reaction parameters (solvent, catalyst) with experimental validation to minimize trial-and-error .
  • Catalyst Selection : Molecular docking simulations or electrostatic potential maps can identify optimal catalysts (e.g., zeolites) to stabilize intermediates .

Basic: What analytical techniques confirm its structural integrity?

Answer:

  • Spectroscopy :
    • IR : Validates functional groups (e.g., C=O at ~1650 cm⁻¹, S–C at ~600 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm, isopropylthio methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₆N₄OS₂: ~462.16 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies may arise from impurities, assay conditions, or structural analogs. Strategies include:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrazine vs. pyridine) and compare IC₅₀ values across assays .
  • Molecular Dynamics Simulations : Predict binding affinities to targets (e.g., kinases) and correlate with experimental IC₅₀ .

Basic: What structural features dictate its reactivity?

Answer:

  • Pyrazine-Pyrazole Core : Electron-deficient pyrazine enhances hydrogen-bonding with biological targets, while the pyrazole N-methyl group stabilizes tautomeric forms .
  • Isopropylthio Group : The thioether linkage provides metabolic stability and influences lipophilicity (logP ~3.5) .
  • Acetamide Spacer : Flexibility of the methylene bridge allows conformational adaptation during target binding .

Advanced: How to improve yields in multi-step synthesis?

Answer:

  • Stepwise Optimization :
    • Catalyst Screening : Zeolite (Y-H) or acidic resins improve coupling efficiency in amidation steps .
    • Temperature Control : Reflux in aprotic solvents (e.g., DMF) at 150°C minimizes side reactions .
    • Workup Strategies : Use ice-HCl quenching to precipitate pure intermediates .
  • Flow Chemistry : Continuous reactors reduce reaction times and improve reproducibility for high-energy intermediates .

Basic: What safety protocols apply during synthesis?

Answer:

  • Hazard Mitigation :
    • Avoid open flames (thioethers are combustible) and use fume hoods for volatile reagents (e.g., isopropylthiol) .
    • Wear PPE (gloves, goggles) when handling coupling agents (e.g., EDCI) to prevent skin irritation .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • Bioisosteric Replacement : Substitute pyrazine with pyridazine or isopropylthio with sulfone to modulate polarity and target engagement .
  • Fragment-Based Design : Use X-ray co-crystallography to identify key binding motifs, then optimize substituents via parallel synthesis .
  • Protease Stability Assays : Incubate derivatives in human liver microsomes to prioritize compounds with longer half-lives .

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